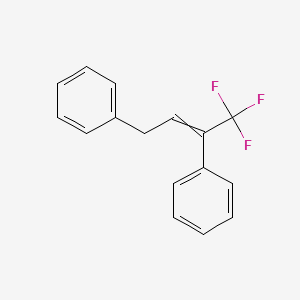
1,1'-(4,4,4-Trifluorobut-2-ene-1,3-diyl)dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(4,4,4-Trifluorobut-2-ene-1,3-diyl)dibenzene is an organic compound characterized by the presence of trifluoromethyl groups attached to a butene backbone, which is further connected to two benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4,4,4-Trifluorobut-2-ene-1,3-diyl)dibenzene typically involves the reaction of 4,4,4-trifluorobut-2-ene-1,3-diyl with benzene derivatives under specific conditions. One common method includes the use of trifluoroacetic acid and vinyl ethyl ether as starting materials, which are mixed with dichloromethane and pyridine at room temperature. The temperature is then controlled to -5°C, and trifluoroacetic acid is added dropwise .
Industrial Production Methods
For industrial production, a continuous synthesis method is often employed. This involves continuously introducing raw materials such as vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride into a continuous reactor. The product system containing 1,1’-(4,4,4-Trifluorobut-2-ene-1,3-diyl)dibenzene is then continuously extracted to obtain the final compound .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(4,4,4-Trifluorobut-2-ene-1,3-diyl)dibenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution due to the presence of benzene rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1,1’-(4,4,4-Trifluorobut-2-ene-1,3-diyl)dibenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1,1’-(4,4,4-Trifluorobut-2-ene-1,3-diyl)dibenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: Similar in structure but contains an ethoxy group instead of benzene rings.
1,1,1-Trifluoro-4-phenylbut-3-yn-2-one: Contains a phenyl group and an alkyne instead of benzene rings and an alkene.
Propiedades
Número CAS |
821799-77-3 |
|---|---|
Fórmula molecular |
C16H13F3 |
Peso molecular |
262.27 g/mol |
Nombre IUPAC |
(1,1,1-trifluoro-4-phenylbut-2-en-2-yl)benzene |
InChI |
InChI=1S/C16H13F3/c17-16(18,19)15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10,12H,11H2 |
Clave InChI |
LZGYPKOHMGPMFA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC=C(C2=CC=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N''-[4-(Methanesulfonyl)phenyl]guanidine](/img/structure/B14219922.png)
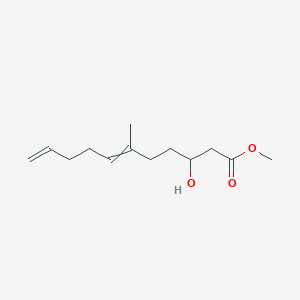
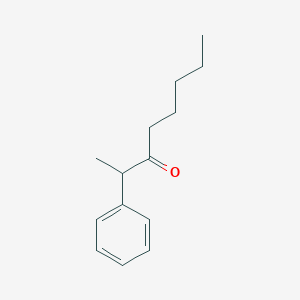
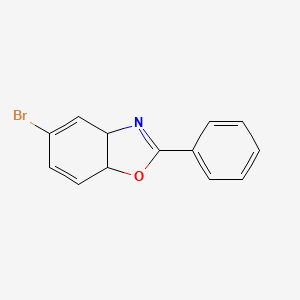
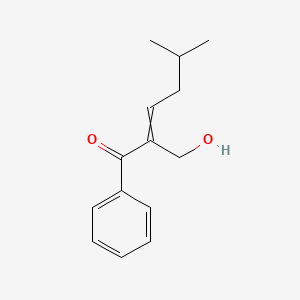
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B14219966.png)

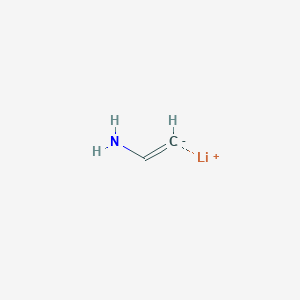
![Propan-2-yl [4-(dimethylamino)phenyl]carbamate](/img/structure/B14219986.png)
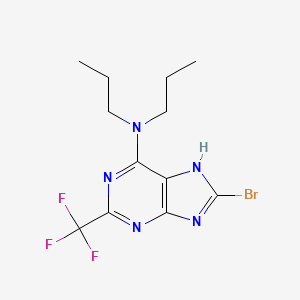
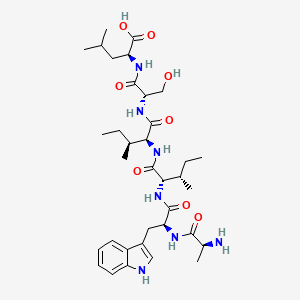
![2-({4-[2-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole](/img/structure/B14220002.png)
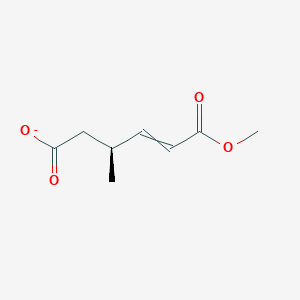
![5-[2-(4-Nitrophenyl)ethenyl]benzene-1,3-diol](/img/structure/B14220025.png)
